molecular formula C7H11NO2 B1606511 Methyl 5-cyanopentanoate CAS No. 3009-88-9

Methyl 5-cyanopentanoate

Cat. No.: B1606511
CAS No.: 3009-88-9
M. Wt: 141.17 g/mol
InChI Key: FLUGZEGZYQCCTQ-UHFFFAOYSA-N
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Description

Methyl 5-cyanopentanoate, also known as methyl 5-cyanovalerate, is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoate chain. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-cyanopentanoate can be synthesized through the chemoselective nitrilation of dimethyl adipate with ammonia. This reaction is typically carried out over carbon-encapsulated tungsten oxide catalysts under continuous flow conditions. The reaction proceeds with high selectivity, yielding this compound with an excellent selectivity of up to 95.8% at a specific weight hourly space velocity and ammonia to dimethyl adipate molar ratio .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitrilation processes, often optimized for large-scale production. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyanopentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce 5-cyanopentanoic acid.

    Reduction: The cyano group can be reduced to an amine group, forming 5-aminopentanoate derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Reduction: Commonly performed using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to substitute the cyano group.

Major Products:

Scientific Research Applications

Methyl 5-cyanopentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.

    Medicine: Investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-cyanopentanoate involves its reactivity due to the presence of both the ester and cyano functional groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 5-cyanopentanoate is unique due to the presence of both an ester and a cyano group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 5-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGZEGZYQCCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339158
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-88-9
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium Cyanide (4 g, 61.44 mmol) is dissolved in 70 mL water and 200 mL methanol. To the solution 10 g (51.2 mmol) of methyl 5-bromopentanoate is added and the mixture is refluxed overnight. The reaction mixture is concentrated to dryness. To the residue, 100 mL of EtOAc is added to extract the product. The organic is washed with water three times, dried and concentrated to yield 5.37 g (74%) of methyl 5-cyanopentanoate as an oil.
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Synthesis routes and methods II

Procedure details

An argon-filled shaking autoclave is charged with a mixture of 8.1 parts of 3-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of tetrahydrofuran. The pressure is brought to 140 bars by forcing in carbon monoxide at room temperature. The autoclave is next heated to 160° C; the pressure is then brought to 200 bars by forcing in carbon monoxide, and the reaction mixture is shaken for 4 hours under these conditions. After cooling, and letting down the pressure, the mixture is filtered. Fractional distillation of the reaction mixture gives 9.9 parts of 5-cyanovaleric acid methyl ester (70.1% of theory). Boiling point 118°-120° C/10 mm Hg, nD20 = 1.4322.
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Synthesis routes and methods III

Procedure details

A mixture of 8.1 parts of 4-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of acetone is reacted in the same way as in Example 1. The pressure is brought to 200 bars by forcing in carbon monoxide at room temperature. The autoclave is heated to 160° C, the pressure is raised to 300 bars by forcing in further carbon monoxide, and the autoclave is shaken for two hours under these conditions. Fractional distillation of the material discharged from the autoclave gives 10.6 parts of 5-cyanovaleric acid methyl ester (75.1% of theory); boiling point 122°-124° C/11 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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